REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[CH:14]=[CH:15][C:16]([NH2:20])=[N:17][C:18]=1[CH3:19].C([O-])(=O)C.[K+]>ClCCl.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].O1CCOCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:13]2[CH:14]=[CH:15][C:16]([NH2:20])=[N:17][C:18]=2[CH3:19])=[CH:5][CH:4]=1 |f:2.3,4.5.6.7.8|
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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1.23 g
|
Type
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reactant
|
Smiles
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BrC=1C=CC(=NC1C)N
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Name
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potassium acetate
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Quantity
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1.29 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
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537 mg
|
Type
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catalyst
|
Smiles
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ClCCl.[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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irradiation at 140° C. for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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The resulting crude mixture was purified by flash column chromatography on SiO2 (Biotage 40+M cartridge, ethyl acetate)
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Name
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|
Type
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product
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Smiles
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COC1=CC=C(C=C1)C=1C=CC(=NC1C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |